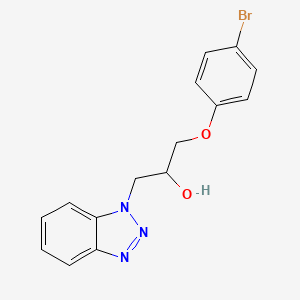![molecular formula C20H22N2O3 B3933849 (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933849.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Übersicht
Beschreibung
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound used in scientific research. It belongs to the class of organic compounds known as ketones and is used in various fields of study, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone involves its inhibition of GAPDH and acetylcholinesterase. By blocking these enzymes, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone disrupts the normal metabolic processes in cells and affects neurotransmission. This leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been found to affect mitochondrial function, resulting in a decrease in ATP production and an increase in mitochondrial membrane potential. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to alter calcium homeostasis in cells, leading to an increase in intracellular calcium levels. These effects can have a range of physiological consequences, including changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a useful tool for scientific research because of its potent inhibitory effects on GAPDH and acetylcholinesterase. It can be used to study the role of these enzymes in various biological processes and diseases. However, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone also has some limitations. Its toxicity and potential for inducing oxidative stress make it unsuitable for use in vivo. Additionally, its inhibitory effects may be non-specific, affecting other enzymes and processes in cells.
Zukünftige Richtungen
There are several potential future directions for research involving (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone derivatives with improved specificity and reduced toxicity. Another potential direction is the study of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone's effects on other enzymes and metabolic pathways. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone's potential as a treatment for Alzheimer's disease warrants further investigation.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis. (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-7-16(12-15(14)2)20(23)18-13-17(22(24)25)8-9-19(18)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFGZKSNBLRCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-bromobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3933766.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3933793.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)
![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)
![4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3933810.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B3933816.png)
![4-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933817.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933824.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933829.png)

![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3933864.png)